molecular formula C18H23ClN6O2 B2360791 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034550-84-8

2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2360791
CAS RN: 2034550-84-8
M. Wt: 390.87
InChI Key: IBOPVBYOTJBUOS-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . This ring is substituted with a dimethylamino group, a morpholino group, and a 2-chlorophenyl-acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,5-triazine ring, which is a planar, aromatic ring. The electron-donating dimethylamino group and the electron-withdrawing 2-chlorophenyl-acetamide group would contribute to the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amino groups might be involved in acid-base reactions, while the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Therapeutic Applications

A study highlighted the synthesis and evaluation of a novel anilidoquinoline derivative, closely related in structural motif to the given compound, for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting potential as a therapeutic agent against viral infections (Joydeep Ghosh et al., 2008).

Antifungal and Antibacterial Agents

Compounds with a morpholine group and triazine derivatives have been investigated for their antimicrobial properties. For instance, "2-(2-oxo-morpholin-3-yl)-acetamide derivatives" were identified as broad-spectrum antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal activity (D. Bardiot et al., 2015).

Neuroprotective Agents

N-acylaminophenothiazines, possessing structural features akin to the compound of interest, have been reported as neuroprotective agents displaying multifunctional activities for potential treatment of Alzheimer's disease. These compounds selectively inhibited butyrylcholinesterase and protected neurons against damage caused by free radicals (Gema C González-Muñoz et al., 2011).

Herbicide and Pesticide Development

Research on N-derivatives of acetamides, including those with chloro and morpholino groups, has been conducted to explore their potential as pesticides. Characterization by X-ray powder diffraction of these compounds shows promise in the development of novel pesticides (E. Olszewska et al., 2011).

Chemical Synthesis and Material Science

The synthesis of 1,3,5-triazine derivatives, involving dimethylamino and morpholino groups, underscores the compound's relevance in chemical synthesis and materials science. These derivatives have been synthesized for various applications, indicating the versatility of compounds with similar structural frameworks (Zhang Li-hu, 2014).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities, which are currently unknown. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-5-3-4-6-14(13)19/h3-6H,7-12H2,1-2H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPVBYOTJBUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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